![molecular formula C10H15N3O3 B6633127 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid, also known as HMBP, is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. HMBP is a potent inhibitor of a key enzyme involved in the biosynthesis of nucleotides, making it a promising candidate for the development of anticancer and antiviral agents.
Mecanismo De Acción
The mechanism of action of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid involves the inhibition of ribonucleotide reductase, an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to a decrease in the levels of deoxyribonucleotides, which are required for DNA synthesis and cell proliferation. As a result, this compound has been shown to have potent anticancer activity in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer and antiviral activity in vitro and in vivo. In addition to its effects on ribonucleotide reductase, this compound has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. These effects make this compound a promising candidate for the development of novel anticancer and antiviral agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid in lab experiments is its potent anticancer and antiviral activity. This makes it an ideal candidate for the development of novel anticancer and antiviral agents. Additionally, the synthesis of this compound is relatively straightforward and yields the compound in good yields and purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research and development of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid. One potential direction is the development of novel anticancer and antiviral agents based on the structure of this compound. Another potential direction is the investigation of the potential use of this compound in combination with other anticancer and antiviral agents to enhance their efficacy. Finally, the investigation of the potential use of this compound in other diseases, such as autoimmune diseases and inflammatory disorders, is an area of future research.
Métodos De Síntesis
The synthesis of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid involves the reaction of 2-bromo-3-methylbutanol with 2-amino-5-bromopyridazine in the presence of a base, followed by the hydrolysis of the resulting intermediate to yield this compound. This method has been reported to yield this compound in good yields and purity, making it a reliable and efficient method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has been extensively studied for its potential applications in the treatment of cancer and viral infections. It has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the biosynthesis of nucleotides. This inhibition leads to a decrease in the levels of deoxyribonucleotides, which are required for DNA synthesis and cell proliferation. As a result, this compound has been shown to have potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer agents.
In addition to its anticancer activity, this compound has also been shown to have antiviral activity against several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism of action of this compound against these viruses is not fully understood, but it is thought to involve the inhibition of viral replication.
Propiedades
IUPAC Name |
6-[(2-hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(2)8(14)5-11-9-4-3-7(10(15)16)12-13-9/h3-4,6,8,14H,5H2,1-2H3,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTORTHKIRFMKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC1=NN=C(C=C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

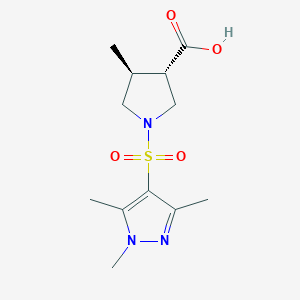
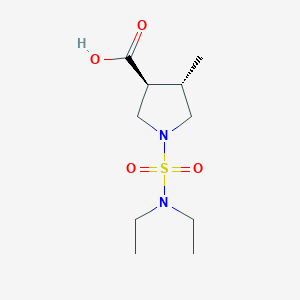
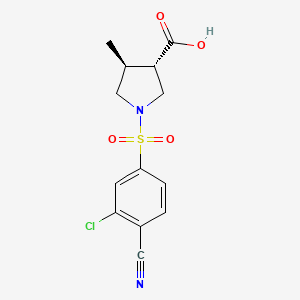
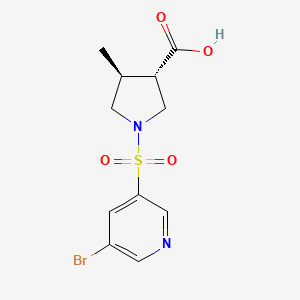


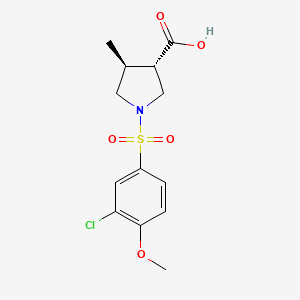

![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
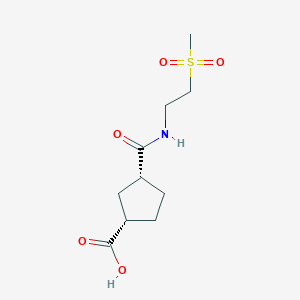
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)